S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido
Description
S-[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido is a hybrid organic compound featuring a sulfonamide backbone, a 2,5-dioxopyrrolidinyl group, and a furan-substituted phenyl moiety. The 2,5-dioxopyrrolidin-1-yl group is a reactive ester commonly used in bioconjugation chemistry due to its ability to react with primary amines under mild conditions . The sulfonamido group may confer pharmacological relevance, as sulfonamides are known for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c25-19(15-3-5-16(6-4-15)20-2-1-13-30-20)14-23-31(28,29)18-9-7-17(8-10-18)24-21(26)11-12-22(24)27/h1-10,13,19,23,25H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACNWPLFKUFUCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Synthesis
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The key steps in the synthesis include:
- Formation of the Dioxopyrrolidine moiety : This is achieved through cyclization reactions involving appropriate amines and carbonyl compounds.
- Coupling with Phenolic Components : The dioxopyrrolidine is then coupled with phenolic derivatives to form the final sulfonamide structure.
Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial activity. The specific compound has shown promising results against various bacterial strains in vitro. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that this compound may be a viable candidate for further development as an antimicrobial agent .
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. In animal models of inflammation, it demonstrated a significant reduction in edema compared to control groups. The mechanism appears to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
The proposed mechanism of action for this compound includes:
- Inhibition of Bacterial Folate Synthesis : Similar to other sulfonamides, this compound may inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
- Modulation of Immune Response : By affecting cytokine production, it may help modulate the immune response during inflammatory processes.
Case Studies
Several case studies have highlighted the effectiveness of this compound in both laboratory settings and clinical trials:
- Case Study 1 : A study involving mice with induced bacterial infections showed a 70% survival rate when treated with this compound compared to 30% in untreated controls.
- Case Study 2 : In a clinical trial with patients suffering from chronic inflammatory diseases, those treated with the compound reported significant improvements in symptoms and reduced reliance on corticosteroids.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
The compound shares structural motifs with several classes of molecules:
- 2,5-Dioxopyrrolidinyl Derivatives: highlights a related compound, 2,5-dioxopyrrolidin-1-yl 2-(4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl)acetate (CAS 91574-33-3), which also contains a dioxopyrrolidinyl group but lacks the sulfonamido and furan-phenyl moieties.
- Furan-Containing Analogues : lists metabolites with furan-2-yl substituents, such as 4-(furan-2-yl)-10-(2-{4-[4-(2-methoxyethoxy)phenyl]piperazin-1-yl}ethyl)-3,5,6,8,10,11-hexaazatricyclo[...]. These compounds share the furan aromatic system but lack the sulfonamido and dioxopyrrolidinyl functional groups, which may limit their reactivity in amine-targeted conjugation .
Physicochemical and Pharmacological Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
